molecular formula C11H12ClFN2O B8699958 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride

4-(2-Fluorophenyl)piperazine-1-carbonyl chloride

Cat. No. B8699958
M. Wt: 242.68 g/mol
InChI Key: FIIKSRWXOPLQDI-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

Compound 41A is prepared according to the procedure described for compound 15A, using the following reactants: 1-(2-fluorophenyl)piperazine (1.54 g, 8.06 mmol); triphosgene (850 mg, 2.85 mmol); pyridine (0.69 ml, 8.6 mmol); dichloromethane (60 ml).
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Three
Quantity
0.69 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2C)[CH2:6][CH2:5]1)=[O:3].[F:17]C1C=CC=CC=1N1CCNCC1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>ClCCl>[Cl:1][C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])[CH2:6][CH2:5]1)=[O:3]

Inputs

Step One
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N1CCNCC1
Step Three
Name
Quantity
850 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Four
Name
Quantity
0.69 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)N1CCN(CC1)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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